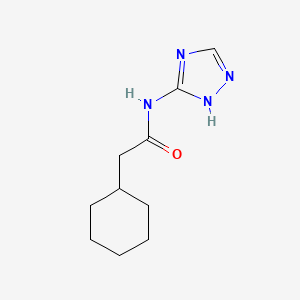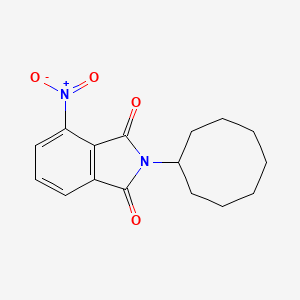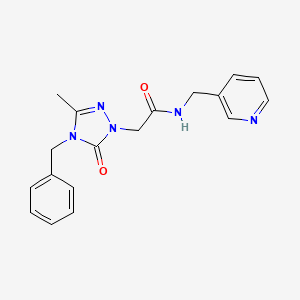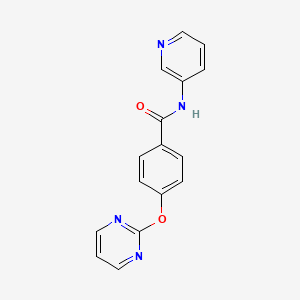
N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound that features a benzylamino group attached to a tetrahydrothiophene ring, which is further connected to a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves the condensation of a benzylamine derivative with a suitable benzamide precursor. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. For instance, the reaction between benzoic acid and benzylamine at elevated temperatures can yield the desired benzamide compound . The use of ultrasonic irradiation and green catalysts is also being explored to make the process more sustainable and efficient.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as a multi-target drug for treating diseases like Alzheimer’s and diabetes.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in vitro assays to study its effects on various biological pathways.
Mecanismo De Acción
The mechanism of action of N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes like cholinesterases, which are involved in neurodegenerative diseases . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound is similar in structure and is used for treating Alzheimer’s and diabetes.
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Known for its antibacterial properties.
Uniqueness
N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide stands out due to its unique combination of a benzylamino group and a tetrahydrothiophene ring, which imparts specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-[4-(benzylamino)-1,1-dioxothiolan-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(15-9-5-2-6-10-15)20-17-13-24(22,23)12-16(17)19-11-14-7-3-1-4-8-14/h1-10,16-17,19H,11-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILCDYCQQSJGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)NC(=O)C2=CC=CC=C2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-fluorobenzoyl)-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5590414.png)


![N-[(E)-(2-Fluorophenyl)methyleneamino]-2-phenyl-acetamide](/img/structure/B5590445.png)

![N-(2,3-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5590456.png)
![4-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5590460.png)
![2-[2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-imidazol-5-yl]phenol](/img/structure/B5590463.png)
![10-(4-isopropylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5590468.png)
![2-[benzyl(tert-butyl)amino]-1-[(3-methyl-4-nitrophenoxy)methyl]ethyl 2-furoate](/img/structure/B5590472.png)
![N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5590482.png)
![3-methyl-2-thiophenecarbaldehyde [(3-methyl-2-thienyl)methylene]hydrazone](/img/structure/B5590494.png)


